4-Bromobenzaldehyde oxime

Catalog No.
S678895
CAS No.
34158-73-1
M.F
C7H6BrNO
M. Wt
200.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromobenzaldehyde oxime

CAS Number

34158-73-1

Product Name

4-Bromobenzaldehyde oxime

IUPAC Name

(NE)-N-[(4-bromophenyl)methylidene]hydroxylamine

Molecular Formula

C7H6BrNO

Molecular Weight

200.03 g/mol

InChI

InChI=1S/C7H6BrNO/c8-7-3-1-6(2-4-7)5-9-10/h1-5,10H/b9-5+

InChI Key

UIIZGAXKZZRCBN-WEVVVXLNSA-N

SMILES

C1=CC(=CC=C1C=NO)Br

Canonical SMILES

C1=CC(=CC=C1C=NO)Br

Isomeric SMILES

C1=CC(=CC=C1/C=N/O)Br

4-Bromobenzaldehyde oxime (CAS 34158-73-1) is a halogenated aromatic oxime widely utilized as a bifunctional building block in organic synthesis and pharmaceutical manufacturing. Featuring both a reactive oxime moiety and a para-substituted bromine atom, it serves as a critical precursor for the synthesis of functionalized nitriles, primary amines, and complex heterocyclic frameworks[1]. In industrial and laboratory workflows, it is typically procured as a high-purity crystalline solid, offering reliable performance in cross-coupling reactions and chemoselective reductions where the integrity of the carbon-halogen bond must be maintained [2].

Substituting 4-bromobenzaldehyde oxime with its closest analog, 4-chlorobenzaldehyde oxime, or the unsubstituted benzaldehyde oxime fundamentally alters downstream synthetic pathways. The carbon-chlorine bond in the chloro-analog is significantly less reactive toward oxidative addition in standard palladium-catalyzed cross-coupling reactions, often necessitating expensive, sterically hindered phosphine ligands and elevated temperatures to achieve acceptable yields [1]. Conversely, the unsubstituted benzaldehyde oxime lacks the halogen handle entirely, preventing any para-functionalization. Furthermore, attempting to use the upstream precursor, 4-bromobenzaldehyde, requires an additional in-house oximation step that introduces aqueous waste, yield losses, and extended processing times, making direct procurement of the bromo-oxime the most efficient choice for scale-up [2].

Superior Reactivity in Palladium-Catalyzed Cross-Coupling vs. Chloro-Analogs

In downstream functionalization requiring Suzuki or Sonogashira coupling, the identity of the para-halogen is critical. The C-Br bond in 4-bromobenzaldehyde oxime readily undergoes oxidative addition with standard Pd catalysts under mild conditions. In contrast, 4-chlorobenzaldehyde oxime exhibits a much higher bond dissociation energy, typically requiring highly specialized, electron-rich bulky phosphine ligands and elevated temperatures (>100 °C) to achieve comparable conversion rates[1].

Evidence DimensionHalogen reactivity in Pd-catalyzed cross-coupling
Target Compound DataC-Br bond readily undergoes oxidative addition with standard Pd catalysts
Comparator Or Baseline4-Chlorobenzaldehyde oxime (requires specialized bulky ligands and >100 °C)
Quantified DifferenceEliminates the need for expensive proprietary ligands and high-temperature forcing conditions
ConditionsStandard Pd-catalyzed coupling frameworks (e.g., Suzuki-Miyaura, Sonogashira)

Procuring the bromo-derivative drastically reduces catalyst costs and optimization time for downstream cross-coupling workflows.

Workflow Optimization: Direct Procurement vs. In-House Oximation

Synthesizing 4-bromobenzaldehyde oxime in-house from 4-bromobenzaldehyde and hydroxylamine hydrochloride typically caps isolated yields at approximately 87% to 93% after aqueous workup and recrystallization [1]. By directly procuring the pre-formed, high-purity (>95%) oxime, laboratories eliminate a multi-hour reaction step, bypass the generation of aqueous solvent waste, and avoid the yield losses associated with isolation and purification.

Evidence DimensionProcess yield and time
Target Compound DataDirect procurement yields 100% immediate availability of >95% pure material
Comparator Or BaselineIn-house synthesis from 4-bromobenzaldehyde (87-93% isolated yield, 1-3 hours processing)
Quantified DifferenceSaves 1-3 hours of processing time and prevents ~7-13% material loss per batch
ConditionsStandard laboratory oximation using NH2OH·HCl and sodium acetate

Direct procurement streamlines downstream synthesis of nitriles and amines by removing an unnecessary, waste-generating intermediate step.

Chemoselective Hydrogenation to Primary Amines

When reducing 4-bromobenzaldehyde oxime to 4-bromobenzylamine, standard palladium-on-carbon (Pd/C) catalysts often cause unwanted hydrodehalogenation, cleaving the C-Br bond. However, utilizing a non-palladium noble metal catalyst, such as 5% Pt/C, allows for highly chemoselective reduction. Under mild conditions (4-6 psig H2, 27-29 °C), this system achieves a primary amine yield of ≥85% and a selectivity of ≥90%, preserving the critical bromine handle for subsequent reactions [1].

Evidence DimensionChemoselective reduction yield and selectivity
Target Compound Data≥85% yield and ≥90% selectivity for 4-bromobenzylamine using Pt/C
Comparator Or BaselineStandard Pd/C hydrogenation (results in significant hydrodehalogenation / C-Br cleavage)
Quantified DifferenceMaintains >90% halogen retention compared to heavy loss with Pd/C
ConditionsHydrogenation at 4-6 psig H2, 27-29 °C in ethanol with 5% Pt/C

This demonstrates that the oxime can be efficiently scaled into halogenated primary amines without losing the valuable bromo-substituent, provided the correct catalyst is selected.

Superior Thermal Stability and Handling vs. Precursor Aldehyde

The physical state of a precursor significantly impacts weighing accuracy and storage requirements. 4-Bromobenzaldehyde oxime is a stable crystalline solid with a melting point of 112.0 to 116.0 °C . In contrast, its direct precursor, 4-bromobenzaldehyde, has a much lower melting point of 55 to 58 °C, making it prone to melting, clumping, or degradation during warm transit or storage [1].

Evidence DimensionMelting point (Thermal stability)
Target Compound Data112.0 - 116.0 °C (Stable crystalline powder)
Comparator Or Baseline4-Bromobenzaldehyde (55 - 58 °C, low-melting solid)
Quantified Difference+57 °C higher melting point
ConditionsStandard atmospheric pressure (Storage and handling conditions)

The high melting point of the oxime ensures excellent flowability and eliminates the risk of material clumping during shipping and long-term storage.

Precursor for Halogenated Primary Amines

Driven by its compatibility with chemoselective hydrogenation (using Pt/C catalysts), 4-bromobenzaldehyde oxime is an ideal starting material for synthesizing 4-bromobenzylamine. This pathway is critical for pharmaceutical manufacturing where the para-bromo group must be preserved for subsequent functionalization [1].

Bifunctional Building Block for Cross-Coupling Workflows

Because the C-Br bond is highly reactive toward oxidative addition, this compound is perfectly suited for Suzuki-Miyaura and Sonogashira cross-coupling reactions. Buyers can elaborate the aromatic ring while keeping the oxime moiety intact, a strategy that is far more challenging and costly when using the chloro-analog [2].

Intermediate for Rapid Nitrile Synthesis

4-Bromobenzaldehyde oxime serves as a highly efficient precursor for 4-bromobenzonitrile. Through rapid dehydration protocols, the pre-formed oxime can be converted to the corresponding nitrile in high yields, bypassing the need to handle highly toxic cyanide reagents or perform multi-step in-house oximations [3].

XLogP3

2.7

Dates

Last modified: 08-15-2023

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